(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate
Overview
Description
(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Anti-Inflammatory Agents : A study by Ikuta et al. (1987) explored the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, revealing their potential as dual inhibitors of prostaglandin and leukotriene synthesis, with equipotent anti-inflammatory activities and reduced ulcerogenic effects compared to traditional drugs like indomethacin or piroxicam. This suggests potential medicinal applications in anti-inflammatory drug design (Ikuta et al., 1987).
Development of Antibacterial Agents : Research by Jain et al. (2003) focused on the synthesis and biological activity of VRC3375 analogues, including variants of (R)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate. These compounds were studied as peptide deformylase inhibitors with the goal of achieving optimal antibacterial activity with minimal toxicity (Jain et al., 2003).
Chemical Process Development
- Process Development and Synthesis : Wenjie Li et al. (2012) described a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, highlighting the efficiency of the process in the production of an intermediate for a lymphocyte function-associated antigen 1 inhibitor (Wenjie Li et al., 2012).
Advanced Organic Synthesis Techniques
Asymmetric Synthesis of Polyhydroxylated Pyrrolizidines : Brock et al. (2011) discussed the asymmetric synthesis of polyhydroxylated pyrrolizidines using a method that involved conjugate addition and in situ enolate oxidation, followed by ring-closing metathesis. This showcases the utility of such compounds in complex organic synthesis (Brock et al., 2011).
Application in Stereochemical Studies : The work by Procopiou et al. (2016) on the determination of the absolute configuration of related compounds illustrates the relevance of this compound in stereochemical studies and chemical synthesis (Procopiou et al., 2016).
Crystal Structure and Molecular Interactions
- Hydrogen-Bonded Structures : Trilleras et al. (2008) reported on the significant differences in hydrogen-bonded structures of related compounds, highlighting how minor changes in remote substituents can impact molecular interactions, which is vital for understanding molecular assembly and design (Trilleras et al., 2008).
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-7-5-6-8-15(13)21-4/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOQPBZYMQCSL-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119769 | |
Record name | Carbamic acid, N-[(3R)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-40-9 | |
Record name | Carbamic acid, N-[(3R)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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